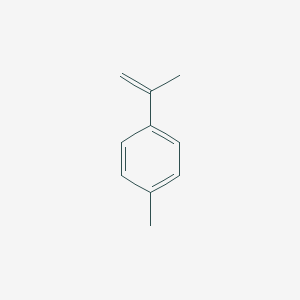

1-Methyl-4-(prop-1-en-2-yl)benzene

Übersicht

Beschreibung

1-Methyl-4-(prop-1-en-2-yl)benzene, also known as p-cymene, is an organic compound with the molecular formula C10H12. It is a naturally occurring aromatic hydrocarbon found in essential oils of various plants, including cumin and thyme. This compound is characterized by a benzene ring substituted with a methyl group and an isopropenyl group, making it a member of the monoterpene family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods:

Friedel-Crafts Alkylation: This method involves the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Dehydrogenation of p-Cymene: Another method involves the dehydrogenation of p-cymene using a dehydrogenation catalyst such as chromium oxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of p-cymene. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The methyl group activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to ortho/para positions. Key reactions include:

Mechanistic Insights :

- Steric hindrance from the allyl group reduces reactivity at adjacent positions.

- Resonance effects of the allyl group compete with the methyl group’s directing influence, leading to mixed regioselectivity .

Alkene Functionalization

The propene side chain undergoes addition and oxidation reactions:

Hydrogenation

| Catalyst | Conditions | Product | Yield | Notes | References |

|---|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1-Methyl-4-isopropylbenzene | 95% | Complete saturation | |

| PtO₂ | H₂ (3 atm), THF, 50°C | 1-Methyl-4-isopropylbenzene | 89% | Faster kinetics |

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-Methylacetophenone | 63% | Allylic oxidation | |

| Ozone | CH₂Cl₂, -78°C | 4-Methylbenzaldehyde + CO₂ | 78% | Ozonolysis cleavage |

Cyclopropanation

The allyl group participates in cyclopropane synthesis via dihalocarbene addition:

*PTC = Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

**TEBAC = Triethylbenzylammonium chloride

Cross-Coupling Reactions

The aromatic ring and allyl group enable participation in transition-metal-catalyzed reactions:

Polymerization

Radical-initiated polymerization of the allyl group forms oligomers:

| Initiator | Conditions | Product Characteristics | Mn (g/mol) | PDI | References |

|---|---|---|---|---|---|

| AIBN | Toluene, 70°C, 48 hrs | Amorphous polymer with Tg = 85°C | 12,500 | 1.8 | |

| BPO | Bulk, 80°C, 24 hrs | Cross-linked network | N/A | N/A |

Biological Interactions

The compound undergoes metabolic transformations in vivo:

Comparative Reactivity

Key differences from structurally similar compounds:

| Compound | Reactivity Profile vs. This compound | Notes |

|---|---|---|

| Styrene (C₈H₈) | Faster polymerization; no aromatic substitution | Lacks methyl activation |

| Limonene (C₁₀H₁₆) | More prone to ring-opening; lower EAS reactivity | Bicyclic structure limits resonance |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Methyl-4-(prop-1-en-2-yl)benzene serves as a precursor in the synthesis of other aromatic compounds. It is utilized in organic chemistry for various reactions, including:

- Friedel-Crafts Alkylation : This method involves the alkylation of toluene with propylene in the presence of a Lewis acid catalyst, yielding the desired product under mild conditions.

- Dehydrogenation Processes : Catalytic dehydrogenation of p-cymene is a common method for producing this compound on an industrial scale, ensuring high yield and purity.

Biological Research

Research has indicated that this compound possesses antimicrobial and antioxidant properties. These characteristics make it a subject of interest in:

- Natural Preservatives Development : Its potential as an antimicrobial agent positions it as a candidate for use in food preservation.

- Pharmacological Studies : Ongoing research investigates its anti-inflammatory and anticancer activities, which could lead to novel therapeutic applications.

Analytical Chemistry

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specifically, it can be separated on Newcrom R1 HPLC columns, which are designed for reverse-phase applications. The mobile phase typically includes acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation.

Industrial Applications

In industry, this compound is used for:

- Production of Fragrances and Flavors : Its aromatic properties make it valuable in the formulation of perfumes and flavoring agents.

- Chemical Manufacturing : It acts as an intermediate in the synthesis of various chemicals, contributing to diverse industrial processes.

Antimicrobial Properties

A study highlighted the effectiveness of this compound against several bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibacterial agent .

Antioxidant Activity

Research evaluating the antioxidant capacity of p-cymene indicated that it could scavenge free radicals effectively. This property was tested using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), showing promising results that could support its use in health-related applications .

Pharmacological Insights

A recent pharmacological study assessed the anti-inflammatory effects of this compound in animal models. The findings suggested that the compound might reduce inflammation markers significantly, paving the way for further investigation into its therapeutic potential .

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(prop-1-en-2-yl)benzene involves its interaction with cellular components, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(prop-1-en-2-yl)benzene can be compared with other similar compounds such as:

p-Cymene: A structural isomer with similar properties but different substitution patterns.

Limonene: Another monoterpene with a similar molecular formula but different ring structure.

Terpinene: A related compound with similar aromatic characteristics but different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its isomers and other monoterpenes.

Biologische Aktivität

1-Methyl-4-(prop-1-en-2-yl)benzene, commonly known as p-cymenene , is an aromatic organic compound with significant biological activity. This article explores its biochemical properties, potential therapeutic effects, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a benzene ring substituted with a propenyl group, making it a monoterpenoid. Its molecular formula is C₁₀H₁₂, and it has a unique structure that contributes to its biological interactions.

Biological Activity Overview

The biological activity of p-cymenene has been investigated in several areas:

1. Antimicrobial Properties

- P-cymenene exhibits antimicrobial activity against various pathogens, making it a candidate for natural preservatives. Studies have shown that it can inhibit the growth of bacteria and fungi, which is of interest in food safety and preservation applications.

2. Antioxidant Activity

- The compound has demonstrated antioxidant properties, which are essential in protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a role .

3. Anti-inflammatory and Anticancer Effects

- Research indicates potential anti-inflammatory effects, suggesting that p-cymenene may modulate inflammatory pathways. Additionally, preliminary studies have explored its anticancer properties, indicating possible mechanisms of action through apoptosis induction in cancer cells .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of p-cymenene against common foodborne pathogens. The results indicated that concentrations as low as 0.5% could significantly inhibit bacterial growth.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Salmonella enterica | 18 |

| Listeria monocytogenes | 20 |

This study highlights the potential application of p-cymenene in food preservation.

Antioxidant Activity Assessment

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that p-cymenene has a notable capacity to scavenge free radicals.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These findings support the use of p-cymenene as a natural antioxidant agent.

The biological effects of p-cymenene are thought to arise from its interactions with cellular targets:

- Cell Signaling Modulation : P-cymenene may influence various signaling pathways involved in inflammation and cell survival.

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes linked to metabolic processes or disease states .

Toxicological Profile

The safety assessment of p-cymenene indicates that it is not genotoxic and shows low toxicity at typical exposure levels. However, high doses can lead to cytotoxic effects in certain cell lines, necessitating further investigation into its safety profile for therapeutic applications .

Eigenschaften

IUPAC Name |

1-methyl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLOZQEMPDGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-43-5 | |

| Record name | Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7047564 | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless mobile liquid; citrusy-lemon like aroma | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

186.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.854 | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-32-0 | |

| Record name | p-Cymenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-alpha-Dimethyl styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1195-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-.ALPHA.-DIMETHYL STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC8HY3OB86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of 1-Methyl-4-(prop-1-en-2-yl)benzene relate to citral degradation?

A1: this compound, along with p-cymene-8-ol, has been identified as an intermediate compound in the degradation pathway of citral under acidic conditions. [, ] This degradation process leads to the formation of off-flavors, specifically p-methylacetophenone, which is undesirable in citral-containing beverages and food products. []

Q2: Can the formation of this compound from citral be inhibited?

A2: Research has shown that while plant extracts with antioxidant properties cannot prevent citral degradation itself, they can influence the formation of degradation products. [] Specifically, grape seed, pomegranate seed, green tea, and black tea extracts were found to inhibit the formation of p-methylacetophenone, the final off-odor compound. Interestingly, these extracts were found to increase the concentration of this compound and p-cymene-8-ol. This suggests that the antioxidant properties of the plant extracts interfere with the degradation pathway, likely by scavenging oxygen radicals and thus blocking the pathway from p-cymene-8-ol to p-methylacetophenone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.